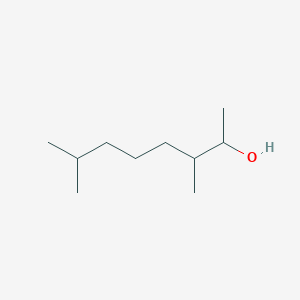
3,7-Dimethyloctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloctan-2-ol is a chemical compound that belongs to the class of alcohols. It is also known as Citronellol, which is a common fragrance ingredient and is widely used in perfumes, cosmetics, and other personal care products. This compound is also found in many plants, including roses, geraniums, and lemongrass.
Scientific Research Applications
3,7-Dimethyloctan-2-ol has various scientific research applications, including its use as an insect repellent, antimicrobial agent, and as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent antimicrobial activity against various bacteria and fungi. It has also been shown to repel mosquitoes and other insects, making it a potential alternative to synthetic insecticides.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctan-2-ol is not fully understood. However, studies have shown that it may act by disrupting the cell membrane of microorganisms, leading to their death. It may also act by interfering with the neurotransmitter systems of insects, leading to their repellent effect.
Biochemical and Physiological Effects:
3,7-Dimethyloctan-2-ol has various biochemical and physiological effects, including its ability to modulate the immune system, reduce inflammation, and act as an antioxidant. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3,7-Dimethyloctan-2-ol in lab experiments include its low toxicity, easy availability, and low cost. However, some limitations include its potential for oxidation and degradation, which may affect its potency and stability.
Future Directions
There are various future directions for the research of 3,7-Dimethyloctan-2-ol, including its use as a potential therapeutic agent for various diseases, as well as its use as a natural insecticide and antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 3,7-Dimethyloctan-2-ol is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
3,7-Dimethyloctan-2-ol can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis method involves the reaction of citronellal with hydrogen gas in the presence of a catalyst. The biological synthesis method involves the use of microorganisms such as bacteria and fungi to produce 3,7-Dimethyloctan-2-ol.
properties
CAS RN |
15340-96-2 |
|---|---|
Product Name |
3,7-Dimethyloctan-2-ol |
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-5-7-9(3)10(4)11/h8-11H,5-7H2,1-4H3 |
InChI Key |
XCWMPEYBKUYTLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C(C)O |
Canonical SMILES |
CC(C)CCCC(C)C(C)O |
Other CAS RN |
15340-96-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



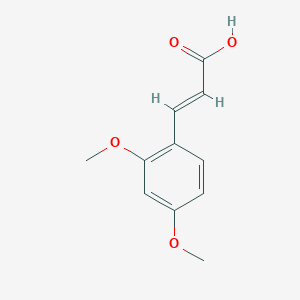




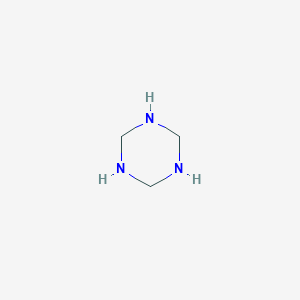
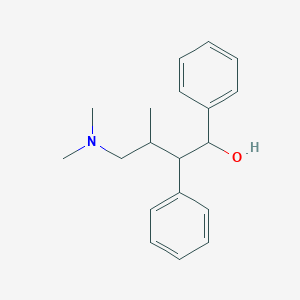
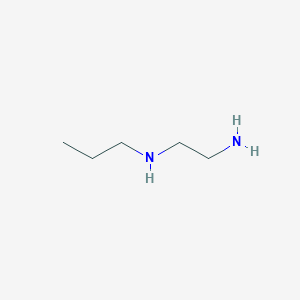
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
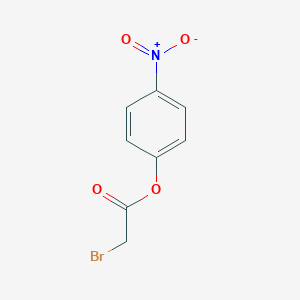
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)


